PhiKan 083 Affinity Gains Over the Original Lead Compound (PhiKan059) Through Rational Optimization
PhiKan 083 represents a significant improvement in binding affinity compared to the initial in silico hit, PhiKan059. While PhiKan059 bound to the p53-Y220C mutant with an average Kd of 213 µM (measured by ¹H/¹⁵N-HSQC NMR at 20°C) [1], structure-guided optimization led to PhiKan 083, which exhibits a superior Kd of 125 ± 10 µM by ITC and 167 ± 12 µM by NMR [1]. This demonstrates a nearly 1.7-fold improvement in binding affinity through rational design.
| Evidence Dimension | In vitro binding affinity (Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | PhiKan 083: Kd = 125 ± 10 µM (ITC); Kd = 167 ± 12 µM (NMR) |
| Comparator Or Baseline | PhiKan059 (parent compound): Kd = 213 µM (NMR) |
| Quantified Difference | PhiKan 083 exhibits a ~41% lower Kd (tighter binding) than PhiKan059 (125 µM vs. 213 µM) by ITC. |
| Conditions | Isothermal Titration Calorimetry (ITC) and ¹H/¹⁵N-HSQC NMR spectroscopy against the T-p53C-Y220C protein construct. |
Why This Matters
This direct comparison establishes PhiKan 083 as a superior tool for probing p53-Y220C biology compared to its less potent predecessor, enabling more robust cellular and biophysical assays.
- [1] Boeckler, F. M., Joerger, A. C., Jaggi, G., Rutherford, T. J., Veprintsev, D. B., & Fersht, A. R. (2008). Targeted rescue of a destabilized mutant of p53 by an in silico screened drug. Proceedings of the National Academy of Sciences, 105(30), 10360–10365. View Source
